6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxyphenyl group at the 2nd position of the imidazo[1,2-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with 4-methoxybenzaldehyde, followed by bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
- Substituted imidazo[1,2-a]pyrimidines with various functional groups.
- N-oxides and dehalogenated derivatives .
Scientific Research Applications
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: Employed in the design of chemical probes to investigate biological processes.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with DNA or RNA, affecting transcription and translation processes .
Comparison with Similar Compounds
- 6-Bromo-2-phenylimidazo[1,2-a]pyrimidine
- 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
- 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine
Comparison: 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to improved pharmacological properties .
Properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-18-11-4-2-9(3-5-11)12-8-17-7-10(14)6-15-13(17)16-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNPORCTHAWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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